molecular formula C14H23F3N4O4 B1243628 3-Pyrrolidinecarboxylic acid, 4-amino-1-((ethyl(1-methylethyl)amino)carbonyl)-5-(((trifluoroacetyl)amino)methyl)-, (3R,4R,5S)- CAS No. 341969-96-8

3-Pyrrolidinecarboxylic acid, 4-amino-1-((ethyl(1-methylethyl)amino)carbonyl)-5-(((trifluoroacetyl)amino)methyl)-, (3R,4R,5S)-

Cat. No.: B1243628
CAS No.: 341969-96-8
M. Wt: 368.35 g/mol
InChI Key: KRSIVMHLZOHCGR-KXUCPTDWSA-N
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Preparation Methods

The synthesis of A-192558 involves several steps. The key intermediate is a pyrrolidine derivative, which undergoes a series of reactions to form the final product. The synthetic route typically includes:

Chemical Reactions Analysis

A-192558 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: A-192558 can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

A-192558 has several scientific research applications:

    Chemistry: It is used as a model compound in the study of neuraminidase inhibitors and their mechanisms.

    Biology: The compound is studied for its effects on biological systems, particularly in the context of viral infections.

    Medicine: A-192558 is being investigated as a potential treatment for influenza and other respiratory diseases due to its neuraminidase inhibitory activity.

Mechanism of Action

A-192558 exerts its effects by inhibiting the activity of neuraminidase, an enzyme that is crucial for the replication and spread of influenza viruses. By blocking neuraminidase, A-192558 prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host .

Comparison with Similar Compounds

A-192558 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. it has unique structural features that may confer advantages in terms of potency and selectivity. For example, the presence of trifluoroacetamido and pyrrolidine groups in A-192558 distinguishes it from other neuraminidase inhibitors .

Similar compounds include:

A-192558’s unique structure and potential for high potency make it a promising candidate for further research and development in the field of antiviral drugs.

Properties

CAS No.

341969-96-8

Molecular Formula

C14H23F3N4O4

Molecular Weight

368.35 g/mol

IUPAC Name

(3R,4R,5S)-4-amino-1-[ethyl(propan-2-yl)carbamoyl]-5-[[(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H23F3N4O4/c1-4-20(7(2)3)13(25)21-6-8(11(22)23)10(18)9(21)5-19-12(24)14(15,16)17/h7-10H,4-6,18H2,1-3H3,(H,19,24)(H,22,23)/t8-,9+,10-/m1/s1

InChI Key

KRSIVMHLZOHCGR-KXUCPTDWSA-N

Isomeric SMILES

CCN(C(C)C)C(=O)N1C[C@H]([C@H]([C@@H]1CNC(=O)C(F)(F)F)N)C(=O)O

SMILES

CCN(C(C)C)C(=O)N1CC(C(C1CNC(=O)C(F)(F)F)N)C(=O)O

Canonical SMILES

CCN(C(C)C)C(=O)N1CC(C(C1CNC(=O)C(F)(F)F)N)C(=O)O

Synonyms

A 192558
A-192558

Origin of Product

United States

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